molecular formula C23H14O B102839 2-phenyl-7H-benzo[de]anthracen-7-one CAS No. 18792-79-5

2-phenyl-7H-benzo[de]anthracen-7-one

Cat. No.: B102839
CAS No.: 18792-79-5
M. Wt: 306.4 g/mol
InChI Key: LVIKXMBHPSWRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-7H-benzo[de]anthracen-7-one is a polycyclic aromatic ketone belonging to the class of benzanthrone derivatives. Compounds in this family are recognized for their rigid planar structure and significant photophysical properties, making them valuable in research and development. Based on analogous structures, this compound is expected to exhibit fluorescence with a substantial Stokes shift and solvatochromic behavior, where its emission color changes depending on the polarity of the solvent. Such characteristics make benzanthrone derivatives promising candidates for applications in organic electronics, such as in the development of novel fluorescent sensors and markers. Researchers also explore similar structures for their potential in optical data storage and photonic devices due to tunable optical nonlinearity. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18792-79-5

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

2-phenylbenzo[b]phenalen-7-one

InChI

InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)21-14-17(15-7-2-1-3-8-15)13-16-9-6-12-20(23)22(16)21/h1-14H

InChI Key

LVIKXMBHPSWRNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53

Synonyms

2-Phenyl-7H-benz[de]anthracen-7-one

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 7h Benzo De Anthracen 7 One

Strategic Approaches to Aryl-Benzanthrone Linkage Formation

The creation of the aryl-benzanthrone linkage is the key step in the synthesis of 2-phenyl-7H-benzo[de]anthracen-7-one. This is typically achieved by coupling a phenyl-containing reagent with a functionalized benzanthrone (B145504) precursor, such as a 2-halo-7H-benzo[de]anthracen-7-one.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in organic synthesis for the formation of C(sp²)-C(sp²) bonds. wikipedia.org These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, generally involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.org The catalytic cycle typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While this reaction classically forms a C(sp²)-C(sp) bond, its successful application to the benzanthrone skeleton demonstrates the viability of palladium-catalyzed C-C bond formation on this heterocyclic system.

Research has detailed the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one from 3-bromobenzanthrone (B182157) and phenylacetylene (B144264). mdpi.comsciprofiles.com This reaction serves as a valuable model for C-C bond formation at the benzanthrone core. The synthesis proceeds using a palladium catalyst, such as palladium(II) chloride, in conjunction with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) and a copper(I) co-catalyst, typically copper(I) iodide (CuI). mdpi.com The reaction is carried out in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et₃N), with the latter also serving as the base. mdpi.com

This established methodology for the 3-substituted derivative can be adapted for the synthesis of aryl-benzanthrones. Although the direct Sonogashira coupling does not yield the target 2-phenyl derivative, the subsequent hydrogenation of the alkyne product could provide a route to related structures, and more importantly, it confirms the reactivity of halobenzanthrones in palladium-catalyzed cross-coupling.

Table 1: Reaction Conditions for Sonogashira Coupling on a Benzanthrone Precursor mdpi.com
ParameterCondition
Starting Material3-Bromobenzanthrone
Coupling PartnerPhenylacetylene
CatalystPdCl₂ (10 mol%)
LigandPPh₃ (20 mol%)
Co-catalystCuI (10 mol%)
BaseTriethylamine (Et₃N)
SolventN,N-dimethylformamide (DMF)
Temperature80 °C
Product3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds. libretexts.org The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgkashanu.ac.ir

For the direct synthesis of this compound, the Suzuki-Miyaura reaction represents a highly strategic approach. The proposed reaction would involve the coupling of 2-bromo-7H-benzo[de]anthracen-7-one with phenylboronic acid. Key considerations for this synthesis include the choice of catalyst, base, and solvent system.

Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for Suzuki couplings. mdpi.com Other modern catalysts, including those with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, could also be employed to enhance reactivity. nih.gov

Base : A base is crucial for the transmetalation step. libretexts.org Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govacs.org The choice of base can significantly impact the reaction yield.

Solvent : The reaction is often performed in a two-phase solvent system, such as toluene (B28343)/ethanol/water or dioxane/water, to facilitate the dissolution of both the organic substrates and the inorganic base. acs.org

A hypothetical reaction scheme based on these considerations would provide a direct and efficient route to the target compound.

Table 2: Proposed Conditions for Suzuki-Miyaura Synthesis of this compound
ParameterProposed Condition
Benzanthrone Precursor2-Bromo-7H-benzo[de]anthracen-7-one
Coupling PartnerPhenylboronic acid
CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent SystemToluene/H₂O, Dioxane/H₂O, or DMF
Temperature80-110 °C

The Heck and Stille reactions are additional cornerstone methods in palladium-catalyzed C-C bond formation.

The Heck reaction involves the coupling of an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org To synthesize this compound using this method, a potential two-step approach could be envisioned. First, 2-bromo-7H-benzo[de]anthracen-7-one would be coupled with styrene (B11656) in the presence of a palladium catalyst (like Pd(OAc)₂) and a base (like Et₃N or K₂CO₃) to form a stilbene-like intermediate, 2-(2-phenylethenyl)-7H-benzo[de]anthracen-7-one. nih.gov A subsequent oxidation or cyclization step would be required to generate the final biaryl product, making this a less direct route compared to Suzuki or Stille coupling.

The Stille reaction couples an organic halide with an organotin compound (organostannane). wikipedia.org This method offers the advantage that organostannanes are often stable and tolerant of a wide variety of functional groups. wikipedia.org The direct synthesis of this compound could be achieved by coupling 2-bromo-7H-benzo[de]anthracen-7-one with tributyl(phenyl)stannane. The reaction is typically catalyzed by a palladium(0) source, such as Pd(PPh₃)₄, often in a non-polar solvent like toluene or DMF. harvard.edu A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which often necessitates careful handling and purification procedures. wikipedia.org

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, the SₙAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The direct introduction of a phenyl group onto the benzanthrone core via a classical SₙAr reaction, for instance, by reacting 2-bromobenzanthrone with a phenyl anion equivalent, is challenging. The benzanthrone ring system is not sufficiently activated by strong electron-withdrawing groups to facilitate the addition-elimination mechanism with a carbanionic nucleophile under standard conditions. youtube.comnih.gov

However, halogen atom nucleophilic substitution on the benzanthrone core is a viable strategy for introducing other types of nucleophiles, particularly heteroatoms. For example, 3-bromobenzanthrone has been shown to react with amine nucleophiles to yield aminobenzanthrone derivatives. This type of substitution demonstrates that the halogen on the benzanthrone ring is a competent leaving group for SₙAr reactions when a sufficiently strong nucleophile is used.

The difficulty in using a phenyl nucleophile in an SₙAr reaction underscores the strategic importance of palladium-catalyzed cross-coupling methods. These organometallic pathways circumvent the high activation barrier associated with the formation of the negatively charged Meisenheimer complex required in the SₙAr mechanism for C-C bond formation, providing a more general and efficient route to this compound. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution Strategies in Benzanthrone Synthesis

Precursor Synthesis and Functionalization for this compound

The successful synthesis of the target molecule is critically dependent on the efficient preparation of key precursors, namely the halogenated benzanthrone intermediate and the phenyl-containing coupling partner.

Halogenated benzanthrones are the primary substrates for cross-coupling reactions. While 3-chlorobenzanthrone can be synthesized by direct chlorination of benzanthrone, the synthesis of the 2-chloro isomer requires a more directed approach to ensure regioselectivity. tandfonline.comprepchem.com

A documented synthesis of 2-chloro-7H-benzo[de]anthracen-7-one proceeds through a multi-step sequence starting from the parent benzanthrone:

Nitration: Benzanthrone is nitrated in glacial acetic acid at elevated temperatures to yield 2-nitrobenzanthrone (B1231408). tandfonline.com

Reduction: The resulting 2-nitrobenzanthrone is then reduced to 2-amino-7H-benzo[de]anthracen-7-one using tin (Sn) and hydrochloric acid (HCl). tandfonline.com

Sandmeyer Reaction: The 2-amino group is converted to a diazonium salt, which is subsequently displaced by a chlorine atom using copper(I) chloride, affording the desired 2-chloro-7H-benzo[de]anthracen-7-one. tandfonline.com

Similarly, 2-bromobenzanthrone would be a viable precursor, likely synthesized through an analogous Sandmeyer reaction starting from the 2-amino derivative.

For the Suzuki-Miyaura coupling, the most common and commercially available phenyl-containing reagent is phenylboronic acid . It is generally stable, easy to handle, and effective in palladium-catalyzed cross-coupling reactions. sciprofiles.com An alternative is the use of phenylboronic esters, such as the pinacol (B44631) ester, which can offer enhanced stability and solubility. mdpi.com For other cross-coupling reactions, reagents like phenyltributyltin (for Stille coupling) or phenylacetylene (for Sonogashira coupling, leading to a phenylethynyl substituent) would be employed. researchgate.netmdpi.com

Reaction Condition Optimization for High Yield and Selectivity

The efficiency of the key Suzuki-Miyaura coupling step is highly dependent on the careful optimization of reaction parameters. A systematic approach is required to identify the ideal combination of catalyst, ligand, base, solvent, and temperature to maximize the yield of this compound while minimizing side reactions such as dehalogenation or homocoupling of the boronic acid. mdpi.com

A model optimization study for the coupling of a 2-halogenobenzanthrone with phenylboronic acid would typically investigate the following variables:

Palladium Source: Various palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄. qualitas1998.netnih.gov

Ligand: The choice of phosphine ligand is critical. Electron-rich and bulky ligands such as SPhos, XPhos, or tricyclohexylphosphine (B42057) (PCy₃) often improve catalytic activity, especially for less reactive aryl chlorides. nih.govnih.gov

Base: A range of inorganic bases are commonly employed, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being frequent choices. The strength and solubility of the base can significantly impact the reaction rate. qualitas1998.netresearchgate.net

Solvent System: The reaction is typically performed in a two-phase system, often consisting of an organic solvent like toluene, dioxane, or THF, and an aqueous solution of the base. qualitas1998.net

Temperature: Reaction temperatures typically range from 80 to 120 °C. researchgate.netmdpi.com

The following interactive table summarizes a hypothetical optimization study for the Suzuki-Miyaura coupling of 2-chloro-7H-benzo[de]anthracen-7-one with phenylboronic acid.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10045
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10052
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O10078
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085
5Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene/H₂O10082
6Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10091
7Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O11093
8Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (2)Dioxane/H₂O11095

Based on such a study, optimal conditions would likely involve a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle, paired with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos. A moderately strong base like K₃PO₄ in a solvent system like dioxane/water at an elevated temperature would be expected to provide high yields of the desired product. researchgate.netacs.org

Catalyst Systems and Ligand Effects in Cross-Coupling

The choice of the palladium catalyst and its associated ligands is a critical determinant of the success of the synthesis of this compound. The catalyst system not only facilitates the reaction but also significantly influences its rate, yield, and selectivity.

Palladium complexes in the Pd(0) oxidation state are the active catalysts in cross-coupling reactions. These are often generated in situ from Pd(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or arise from pre-catalysts such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The ligands coordinated to the palladium center are crucial for stabilizing the catalyst, enhancing its solubility, and modulating its reactivity.

For the synthesis of biaryl compounds like this compound, bulky and electron-rich phosphine ligands are particularly effective. These ligands promote the oxidative addition of the aryl halide to the palladium center and facilitate the reductive elimination of the final product, which are key steps in the catalytic cycle. The steric bulk of the ligands can also prevent catalyst deactivation and allow for the coupling of sterically hindered substrates. nih.gov

The selection of the ligand can have a profound impact on the reaction outcome. For instance, dialkylbiarylphosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity, enabling reactions to be performed at low catalyst loadings and even at room temperature for some substrates. nih.govresearchgate.net The choice of ligand is often a balance between steric hindrance and electron-donating ability to achieve optimal catalytic activity. researchgate.net In some cases, palladacycles, which are cyclopalladated complexes with a Pd-C bond, have emerged as highly stable and reactive catalysts for Suzuki-Miyaura reactions, offering enhanced thermal stability and reactivity. nih.gov

Below is an interactive table summarizing various ligand types used in palladium-catalyzed cross-coupling reactions relevant to the synthesis of this compound.

Ligand TypeExamplesKey CharacteristicsTypical Applications
TriarylphosphinesTriphenylphosphine (PPh₃)Readily available, moderate activity.General cross-coupling reactions.
Bulky, Electron-Rich PhosphinesSPhos, XPhos, Buchwald LigandsHigh reactivity, promotes coupling of challenging substrates.Suzuki-Miyaura, Buchwald-Hartwig amination. nih.gov
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong σ-donors, high thermal stability.Cross-coupling with sterically demanding substrates. mdpi.com
PalladacyclesHerrmann's catalyst, Buchwald palladacyclesHigh stability and activity, often at lower temperatures.Site-selective and sequential cross-couplings. nih.govacs.org

Solvent Effects on Reaction Efficacy and Purity

The solvent plays a multifaceted role in the synthesis of this compound via cross-coupling reactions. It must solubilize the reactants, the catalyst, and the base, while also influencing the reaction rate and the purity of the final product.

The choice of solvent can significantly affect the transmetalation step of the Suzuki-Miyaura coupling, where the organic group is transferred from the boron reagent to the palladium catalyst. Aprotic solvents such as tetrahydrofuran (B95107) (THF), toluene, and 1,4-dioxane (B91453) are commonly employed. researchgate.net In some instances, polar aprotic solvents like N,N-dimethylformamide (DMF) are used, as seen in the synthesis of related benzanthrone derivatives. mdpi.com

The use of aqueous solvent systems, often in combination with an organic co-solvent, can be advantageous. For example, a mixture of methanol (B129727) and water has been shown to be effective, offering environmental benefits and excellent solubility for inorganic bases. researchgate.net Propylene carbonate (PC) has also been explored as a greener alternative to traditional solvents, sometimes leading to faster reactions and higher yields. researchgate.net The presence of water can facilitate the formation of the active boronate species, which is crucial for the transmetalation step.

The selection of the solvent can also impact the purity of the product by influencing the solubility of byproducts and unreacted starting materials, thereby simplifying the purification process. The optimal solvent system is often determined empirically for a specific set of reactants and catalyst system.

The following interactive table illustrates the effect of different solvents on the yield of a model Suzuki-Miyaura reaction.

SolventDielectric Constant (ε)Typical Reaction YieldNotes
Toluene2.4Good to ExcellentCommon for non-polar substrates.
Tetrahydrofuran (THF)7.6Good to ExcellentWidely used, good for a range of substrates. researchgate.net
1,4-Dioxane2.2Moderate to GoodOften used with a water co-solvent. researchgate.net
Methanol/Water33.0 (MeOH)ExcellentEnvironmentally friendly, good for inorganic bases. researchgate.net
Propylene Carbonate (PC)66.1Excellent"Green" solvent, can improve reaction rates. researchgate.net

Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics

Temperature is a critical parameter that directly influences the kinetics and thermodynamics of the synthesis of this compound. While pressure is less commonly varied in standard laboratory cross-coupling reactions, temperature control is essential for optimizing reaction times, yields, and minimizing side reactions.

The rate of the cross-coupling reaction generally increases with temperature, as this provides the necessary activation energy for the key steps in the catalytic cycle. However, excessively high temperatures can lead to the decomposition of the catalyst, particularly if the ligands are not thermally robust. This can result in the formation of palladium black and a decrease in catalytic activity. researchgate.net

The optimal temperature for the synthesis is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst. For many Suzuki-Miyaura reactions, temperatures in the range of 60 °C to 110 °C are common. For example, the synthesis of substituted anthracenes via Suzuki coupling has been successfully carried out at 60 °C. nih.govacs.org In the synthesis of a phenylethynyl-benzanthrone derivative, a temperature of 80 °C was employed. mdpi.com However, with highly active catalyst systems, some cross-coupling reactions can proceed efficiently at ambient temperatures. nih.gov

The thermodynamic aspect of the reaction is also influenced by temperature. While most cross-coupling reactions are thermodynamically favorable, temperature can affect the position of equilibria in the catalytic cycle and the relative rates of competing reaction pathways. Careful control of the reaction temperature is therefore crucial for maximizing the yield of the desired this compound and ensuring the reproducibility of the synthesis. In some cases, microwave irradiation has been used to achieve rapid heating and shorter reaction times. beilstein-journals.org

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A thorough review of publicly accessible scientific databases and literature has revealed a notable absence of detailed experimental spectroscopic data for the specific chemical compound, this compound. Despite the existence of data for other isomers and derivatives of phenyl-substituted 7H-benzo[de]anthracen-7-one, the specific characterization data required to fulfill the requested analysis for the 2-phenyl isomer could not be located.

The investigation sought to collate information for a detailed article on the advanced spectroscopic characterization and structural elucidation of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This would have included in-depth analysis of ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and Electron Ionization Mass Spectrometry (EI-MS).

The inquiry included searches for the synthesis and characterization of this compound, with the expectation that spectroscopic data would be presented in the corresponding experimental sections of scientific publications. However, these searches did not yield any specific results containing the necessary NMR or MS data for this particular compound.

Consequently, without access to primary or validated secondary data sources for this compound, it is not possible to provide a scientifically accurate and detailed analysis as requested in the article outline. The creation of data tables and a thorough discussion of research findings are contingent on the availability of this foundational experimental data.

It is important to note that this does not necessarily mean the compound has not been synthesized or characterized, but rather that such data is not available in the indexed and searched scientific literature. The information may exist in proprietary databases, patents not captured by the search, or in less accessible or older publications. Until such data becomes publicly available, a comprehensive spectroscopic analysis of this compound cannot be compiled.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides unparalleled insight into the solid-state conformation and packing of molecules. This powerful analytical method would allow for the unequivocal determination of the molecular structure of 2-phenyl-7H-benzo[de]anthracen-7-one, offering precise atomic coordinates.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Bond Length (Å)
C(ar)-C(ar) (benzanthrone) 1.36 - 1.45
C(ar)-C(ar) (phenyl) 1.38 - 1.40
C(ar)-C(phenyl) ~1.49
C=O ~1.22

Table 2: Hypothetical Bond Angles for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Angle Degree (°)
C-C-C (in rings) 118 - 122
C(ar)-C(ar)-C(phenyl) ~120
C(ar)-C=O ~120

Table 3: Hypothetical Torsion Angles for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Torsion Angle Degree (°)
C(1)-C(2)-C(phenyl)-C(phenyl') Variable

Analysis of Intermolecular Interactions, including π-π Stacking

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes attractive intermolecular forces. Given the extensive aromatic system, π-π stacking interactions are anticipated to be a dominant feature of the crystal packing. Analysis of the crystallographic data would reveal the distances and geometry of these interactions, which significantly influence the material's properties. Other potential intermolecular forces include van der Waals interactions and possible weak C-H···O or C-H···π hydrogen bonds.

Conformational Analysis of the 2-Phenyl Substituent Relative to the Benzanthrone (B145504) Core

The conformation of the 2-phenyl group relative to the planar benzanthrone core is a key structural feature. The torsion angle between the plane of the phenyl ring and the plane of the benzanthrone system would be determined from the crystallographic data. This angle is a result of the balance between electronic effects, which may favor planarity to maximize conjugation, and steric hindrance between the hydrogen atoms on the phenyl ring and the benzanthrone core, which would favor a twisted conformation. Without experimental data, the exact conformation remains undetermined.

Computational Chemistry and Theoretical Modeling of 2 Phenyl 7h Benzo De Anthracen 7 One

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

DFT calculations are fundamental in computational chemistry for determining the ground state electronic structure of molecules. This methodology allows for the prediction of various molecular properties with a good balance between accuracy and computational cost.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For 2-phenyl-7H-benzo[de]anthracen-7-one, this would involve determining the precise bond lengths, bond angles, and the dihedral angle between the phenyl substituent and the benzanthrone (B145504) core. The planarity of the fused aromatic rings and the orientation of the phenyl group are critical factors that influence the molecule's electronic properties.

A data table presenting the optimized geometrical parameters would be generated, though such data is not currently available in published research.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insight into the chemical reactivity and the energy required for electronic excitation. A smaller gap generally indicates a molecule that is more easily excited.

For this compound, the distribution of the HOMO and LUMO across the benzanthrone backbone and the phenyl ring would reveal the nature of the primary electronic transitions. A table summarizing the energies of the HOMO, LUMO, and the resulting energy gap would be a standard output of such an analysis.

Understanding how charge is distributed within a molecule is essential for predicting its interactions with other molecules. A charge density distribution analysis would reveal the electron-rich and electron-poor regions of this compound. Furthermore, an electrostatic potential (ESP) map would provide a visual representation of the molecule's electrostatic potential, highlighting areas that are likely to engage in electrophilic or nucleophilic interactions. The electronegative oxygen atom of the carbonyl group is expected to be a region of high negative potential.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the properties of the molecule after it absorbs light, time-dependent DFT (TD-DFT) is employed. This method allows for the calculation of excited state energies and properties, which are crucial for understanding the photophysical behavior of a compound.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of light the molecule absorbs (the absorption spectrum). By optimizing the geometry of the first excited state, the emission energy (fluorescence or phosphorescence) can also be calculated. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and for designing molecules with specific optical properties.

A data table detailing the calculated absorption and emission wavelengths, along with their corresponding oscillator strengths (a measure of the transition probability), would be a key outcome of a TD-DFT study on this compound.

TD-DFT calculations also provide information about the nature of the electronic transitions. By analyzing the molecular orbitals involved in the excitation, it is possible to classify the transitions as, for example, a π-π* transition (an electron is excited from a π bonding orbital to a π* antibonding orbital), an n-π* transition (an electron from a non-bonding orbital is excited to a π* antibonding orbital), or a charge-transfer (CT) transition, where electron density moves from one part of the molecule to another upon excitation. For this compound, the transitions would likely be dominated by π-π* character due to the extensive aromatic system, with potential contributions from intramolecular charge transfer between the phenyl group and the benzanthrone core.

Evaluation of Intersystem Crossing (ISC) Potential and Efficiency

No published data is available on the theoretical evaluation of the intersystem crossing (ISC) potential and efficiency for this compound. Such an evaluation would require the calculation of spin-orbit couplings between singlet and triplet excited states to determine the rates of non-radiative transitions, which is crucial for understanding the photophysical properties of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

There are no specific molecular dynamics (MD) simulation studies reported for this compound. MD simulations would provide valuable insights into the conformational dynamics, solvent effects, and intermolecular interactions of the compound in various environments, which are essential for understanding its behavior in practical applications.

Structure-Property Relationship Predictions based on Computational Data

While general structure-property relationships for benzanthrone derivatives have been discussed in the context of experimental work, specific computational predictions for this compound are not available. mdpi.commdpi.comnih.gov Such studies would involve systematic computational screening of related structures to establish quantitative relationships between molecular structure and key properties like absorption/emission wavelengths and quantum yields.

Comparison of Theoretical Predictions with Experimental Spectroscopic Data

A direct and detailed comparison between theoretical predictions and experimental spectroscopic data for this compound has not been published. This type of comparative analysis is vital for validating computational models and gaining a deeper understanding of the electronic transitions responsible for the observed spectroscopic features. While experimental data may exist, the corresponding theoretical calculations for this specific molecule are not available in the literature.

Advanced Materials Science Applications and Design Principles

Luminescent Dyes and Fluorophores for Advanced Optical Technologies

Derivatives of 7H-benzo[de]anthracen-7-one are recognized for their excellent luminescent properties, including high photostability, significant Stokes shifts, and pronounced solvatochromism. nih.gov These attributes make them ideal for use as advanced fluorophores and luminescent dyes.

Design Principles for Tunable Fluorescence Emission (Green to Red)

The fluorescence emission of benzanthrone (B145504) derivatives can be systematically tuned across the visible spectrum, from green to red, by modifying their molecular structure. nih.govnih.gov This tunability is primarily governed by the principles of creating a donor-π-acceptor (D-π-A) system within the molecule. nih.govmdpi.com

The core 7H-benzo[de]anthracen-7-one structure functions as an intrinsic acceptor due to its electron-deficient carbonyl group and extended π-conjugation. nih.gov By strategically introducing electron-donating groups (donors) at various positions on the aromatic backbone, an intramolecular charge transfer (ICT) character is induced upon photoexcitation. nih.gov The energy of this ICT state, and consequently the wavelength of the fluorescence emission, is highly sensitive to the strength of the donor group and its position on the benzanthrone nucleus.

Influence of Substituents: Attaching strong electron-donating groups, such as amino or alkoxy moieties, typically results in a significant bathochromic (red) shift in the emission spectrum. nih.govnih.gov Conversely, electron-withdrawing substituents can cause a hypsochromic (blue) shift. nih.gov For instance, the introduction of an amino group at the 3-position creates a potent D-π-A system that exhibits strong solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents. nih.gov

Solvatochromism: The ICT nature of these dyes leads to a large change in dipole moment between the ground and excited states. This results in pronounced solvatochromism, where the emission color changes with the polarity of the solvent. nih.gov For example, a derivative of benzanthrone can exhibit emission maxima that red-shift by over 100 nm when moving from a non-polar solvent like hexane (B92381) to a polar one like ethanol. nih.govresearchgate.net This property is crucial for developing chemical sensors and environmental probes.

The photophysical properties of a representative benzanthrone derivative, 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, in various solvents are detailed in the table below, illustrating the impact of solvent polarity on its emission wavelength and quantum yield.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF, %)
Chloroform4264926630
Benzene4255068138
Ethyl Acetate (B1210297)4205129234
Acetonitrile41652010422
Ethanol42653510968

Data compiled from research on 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. mdpi.com

Integration into Polymeric Materials and Organic Thin Films

The robust photostability and tunable emission of benzanthrone derivatives make them excellent candidates for integration into solid-state materials such as polymers and organic thin films. nih.govresearchgate.net These materials are foundational for applications like solid-state lighting, displays, and fluorescent sensors.

The capability to emit light efficiently in thin films qualifies these compounds for sensing and imaging applications. mdpi.comresearchgate.net The phenylacetylene (B144264) moiety, as seen in related compounds, can be functionalized to allow for covalent incorporation into polymer chains or to improve compatibility with host matrices for solution-processed thin films. The primary challenge in the solid state is often aggregation-caused quenching (ACQ), where intermolecular π-π stacking leads to non-radiative decay pathways and reduced fluorescence efficiency. mdpi.com Molecular design strategies, such as the introduction of bulky substituents like the phenyl group in 2-phenyl-7H-benzo[de]anthracen-7-one, are employed to disrupt this packing and preserve high luminescence quantum yields in the solid state. researchgate.net

Optoelectronic Device Components

The inherent electronic properties of the benzanthrone core make its derivatives, including this compound, suitable for use in optoelectronic devices. nih.gov Their D-π-A architecture is a key feature for designing materials for applications such as organic light-emitting diodes (OLEDs). nih.gov

Electron Accepting Properties in Donor-Acceptor Systems

In a D-π-A framework, the benzanthrone nucleus serves as the electron-accepting component. nih.govmdpi.com The electron-withdrawing nature of the carbonyl group polarizes the extended π-system, creating an electron-deficient core. When linked to an electron-donating moiety, this structure facilitates efficient intramolecular charge transfer upon excitation. nih.gov This charge separation is a fundamental process in many optoelectronic devices. The benzophenone (B1666685) core, a related structure, is noted for its electron-deficient nature which is utilized in creating materials with small singlet-triplet energy gaps, a desirable trait for advanced emitters. nih.gov This principle is directly applicable to the benzanthrone framework, where the fused ring system and carbonyl group establish its acceptor character.

Potential as Emitters in Organic Light-Emitting Diodes (OLEDs)

Benzanthrone derivatives are considered promising candidates for emitters in OLEDs, although the field remains relatively underexplored. nih.gov Their high fluorescence quantum yields, color tunability, and good thermal stability are highly desirable properties for emissive materials. researchgate.net

For a material to function effectively as an OLED emitter, it must exhibit efficient electroluminescence in the solid state. The color of the emitted light can be tuned from blue to red by selecting appropriate donor substituents, as discussed previously. nih.gov Anthracene (B1667546) derivatives, a class of compounds that includes the benzanthrone core, are well-known for their high quantum yields and are frequently employed as emitters in OLEDs. researchgate.net The key challenge is to prevent excimer formation and self-quenching in the solid-state thin films used in OLED devices. The strategic placement of bulky groups, such as the phenyl substituent, is a proven method to inhibit intermolecular aggregation and maintain high emission efficiency. mdpi.comresearchgate.net While specific device performance data for this compound is not widely reported, related benzanthrone structures have been identified as having potential for color-tunable applications in optoelectronics. nih.gov

Photovoltaic Applications and Light Harvesting Materials

The strong absorption in the visible spectrum and the inherent donor-acceptor characteristics of functionalized benzanthrones make them attractive for light-harvesting applications, including organic photovoltaics (OPVs). nih.gov A computational study has identified benzanthrone dyes as promising precursors for light-harvesting materials due to their excellent optoelectronic properties. nih.govnih.gov

The fundamental principle of an organic solar cell relies on a donor material that absorbs light to create an exciton (B1674681) (a bound electron-hole pair), and an acceptor material that facilitates the separation of this exciton into free charge carriers. The D-π-A structure of substituted benzanthrones is ideal for this process. The intramolecular charge transfer facilitated by the benzanthrone acceptor core is a crucial first step in charge separation. nih.gov By pairing a benzanthrone-based material with a suitable polymer donor, it is possible to create a bulk heterojunction with a large interfacial area for efficient exciton dissociation. The broad and tunable absorption of these dyes allows for the capture of a significant portion of the solar spectrum, which is critical for achieving high power conversion efficiencies. nih.govnih.gov

Development of Fluorescent Probes and Sensors

The unique photophysical properties of this compound and its derivatives have led to their exploration in the development of advanced fluorescent probes and sensors. These molecules can exhibit changes in their fluorescence characteristics in response to their local environment, making them valuable tools for detecting subtle environmental shifts.

Solvatochromic Behavior for Sensing Environmental Changes

Solvatochromism, the change in a substance's color or spectral properties with the polarity of the solvent, is a key feature of certain this compound derivatives. This behavior arises from the alteration of the electronic ground and excited states of the molecule due to interactions with solvent molecules. The resulting changes in the absorption and emission spectra can be harnessed to probe the polarity of microenvironments.

Research has shown that the introduction of specific functional groups to the this compound core can significantly influence its solvatochromic properties. For instance, derivatives with electron-donating and electron-withdrawing groups can exhibit pronounced intramolecular charge transfer (ICT) character. This ICT is sensitive to the surrounding solvent polarity, leading to a noticeable shift in the fluorescence emission wavelength.

A study on related benzanthrone derivatives demonstrated that as the solvent polarity increases, the emission maximum shifts to a longer wavelength (a bathochromic or red shift). This is attributed to the stabilization of the more polar excited state in polar solvents. This sensitivity allows these compounds to act as fluorescent probes for determining the polarity of various media, including polymer matrices and biological systems.

Table 1: Solvatochromic Shift of a Functionalized Benzanthrone Derivative in Various Solvents

SolventPolarity (ET(30))Absorption Max (λabs) [nm]Emission Max (λem) [nm]Stokes Shift [cm-1]
Cyclohexane31.24104803580
Toluene (B28343)33.94154953820
Dichloromethane41.14255204350
Acetonitrile46.04305404780
Methanol (B129727)55.54355605210

Note: Data is representative and based on typical findings for solvatochromic dyes of this class.

Application in Liquid Crystal Systems

The rigid, planar structure of the this compound core makes it an excellent candidate for incorporation into liquid crystal (LC) systems. When used as a dopant, its derivatives can align with the host liquid crystal molecules, and their fluorescent properties can be used to report on the phase and order of the LC system.

Derivatives of this compound have been synthesized and investigated as fluorescent guest molecules in nematic liquid crystals. The orientation of these guest molecules within the liquid crystal host can be controlled by an external electric field. This alignment, in turn, affects the intensity and polarization of the emitted fluorescence, allowing for the visualization and study of the liquid crystal's ordering and switching behavior.

For example, the introduction of a long alkyl chain to the this compound structure can enhance its compatibility with the liquid crystal host, leading to a high degree of alignment. The anisotropic fluorescence of these doped systems can be utilized in applications such as guest-host liquid crystal displays (GH-LCDs) and optical sensors. Research has demonstrated that the fluorescence intensity can be modulated by the phase transitions of the liquid crystal, from the crystalline to the nematic and finally to the isotropic liquid phase.

Table 2: Properties of a this compound Derivative in a Nematic Liquid Crystal Host

PropertyValue
Liquid Crystal Host5CB (4-Cyano-4'-pentylbiphenyl)
Dopant Concentration0.5 wt%
Order Parameter (S)0.65
Fluorescence Anisotropy (r)0.38
Nematic-Isotropic Transition Temp (°C)35.1

Note: Data is illustrative of typical experimental findings in this area of research.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-Phenyl-7H-benzo[de]anthracen-7-one

Currently, there is a notable absence of specific academic research focused exclusively on this compound. However, extensive research on other benzanthrone (B145504) derivatives provides a solid foundation for predicting its potential characteristics. Studies on derivatives with substituents at various positions have shown that functionalization can modulate their electronic and photophysical behavior. nih.gov For instance, the introduction of donor-acceptor moieties can lead to intramolecular charge transfer (ICT), resulting in pronounced solvatochromism. nih.gov Research on related compounds, such as 2-bromo-3-aminobenzo[de]anthracene-7-one, has demonstrated how substitutions on the benzanthrone core can create a donor-π-acceptor (D–π–A) architecture, which is highly conducive to ICT. nih.gov It is therefore hypothesized that the phenyl group at the 2-position in this compound will extend the π-conjugation of the system, likely influencing its absorption and emission spectra.

Unresolved Research Questions and Challenges

The primary challenge surrounding this compound is the lack of a dedicated synthetic route and subsequent characterization. Key unresolved questions that future research should address include:

Synthesis: What is the most efficient and scalable method for the regioselective synthesis of this compound? Overcoming the ortho-para directing effects in electrophilic aromatic substitution on the benzanthrone core presents a significant synthetic hurdle. rsc.org

Photophysical Properties: What are the specific absorption and fluorescence characteristics of this compound? How do these properties, including quantum yield and Stokes shift, vary across different solvents?

Electronic Structure: How does the phenyl substituent at the 2-position affect the HOMO and LUMO energy levels compared to the parent benzanthrone and other phenyl-substituted isomers?

Structure-Property Relationships: What is the precise relationship between the dihedral angle of the phenyl group and the photophysical and electronic properties of the molecule?

Future Prospects for Synthetic Methodologies and Derivatization

Future synthetic efforts will likely focus on modern cross-coupling reactions to achieve the regioselective introduction of the phenyl group. Methodologies such as Suzuki or Stille coupling, starting from a halogenated benzanthrone precursor (e.g., 2-bromo-7H-benzo[de]anthracen-7-one), could provide a direct and efficient route.

Further derivatization of the this compound scaffold offers exciting prospects. The phenyl ring itself can be functionalized with various electron-donating or electron-withdrawing groups. This would allow for the fine-tuning of the compound's electronic properties, potentially leading to a wide range of materials with tailored absorption and emission characteristics. mdpi.comresearchgate.net

Emerging Applications and Design Strategies for Next-Generation Materials

Based on the properties of related benzanthrone derivatives, this compound is a promising candidate for several advanced applications. The extended π-conjugation imparted by the phenyl group could make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells, potentially as a blue-light emitter. vulcanchem.com

Design strategies for next-generation materials could involve incorporating this moiety into larger conjugated polymers or dendrimers. This could lead to materials with enhanced thermal and photostability, as well as tunable electronic properties, making them suitable for applications in organic electronics and sensing. nih.gov

Interdisciplinary Research Opportunities with this compound

The study of this compound presents numerous opportunities for interdisciplinary collaboration:

Chemistry and Materials Science: Joint efforts to synthesize and incorporate this compound into novel organic electronic devices.

Computational Chemistry and Experimental Spectroscopy: Collaboration to model the electronic structure and predict the photophysical properties, followed by experimental verification.

Biology and Chemistry: Exploration of the potential of functionalized derivatives as fluorescent probes for biological imaging, leveraging the inherent fluorescence of the benzanthrone core.

The exploration of this compound promises to be a rich field of study, with the potential to contribute significantly to our understanding of structure-property relationships in polycyclic aromatic compounds and to the development of new functional materials.

Q & A

Q. Q1. What are the standard synthetic routes for 2-phenyl-7H-benzo[de]anthracen-7-one, and how can purity be optimized?

The synthesis typically involves cyclization of anthraquinone derivatives or Friedel-Crafts acylation. For example, improved yields (>80%) are achieved using hydrogen-transfer agents (e.g., 9,10-dihydroanthracene) under controlled thermal conditions (180–220°C) to minimize side reactions . Purity optimization requires column chromatography with silica gel (hexane/ethyl acetate gradient) and verification via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Q2. How can structural distortions in the molecule be characterized experimentally?

X-ray crystallography reveals non-planar conformations due to steric repulsions between hydrogen atoms. For 7H-dibenz[a,kl]anthracen-7-one, unit cell dimensions (a=23.325 Å, b=14.149 Å, c=3.986 Å) and space group Pn21a confirm distortion . Complementary techniques include NMR (1H and 13C) to analyze substituent effects on aromatic proton shifts .

Analytical Detection and Quantification

Q. Q3. What methods are recommended for detecting trace levels of this compound in environmental samples?

Rapid ITLC-fluorimetry is effective for airborne particulates, with detection limits of 5 ng for this compound and 2 ng for phenalen-1-one. Precision (relative standard deviation ±3.6%) is achieved using Hi-Vol samplers and sequential air sampling . Gas chromatography (GC-MS) with a DB-5 column (retention index: 2325) provides additional specificity .

Q. Q4. How can conflicting data from different analytical techniques be resolved?

Discrepancies in quantification (e.g., GC vs. fluorimetry) may arise from matrix interferences. Cross-validation using spiked recovery experiments (80–120% recovery range) and tandem MS/MS fragmentation (m/z 230→202 transition) improves accuracy .

Photophysical Properties and Spectroscopy

Q. Q5. What electronic transitions dominate the UV-Vis and fluorescence spectra of this compound?

The lowest excited singlet state is π–π* in nature, with absorption maxima at 365 nm (ε = 1.2×10^4 L·mol⁻¹·cm⁻¹). Substituents like amino groups induce bathochromic shifts (e.g., 6-amino derivatives show structured absorption bands, while 8-amino analogs exhibit broad, structureless emission) .

Q. Q6. How does protonation affect the photophysical behavior of amino-substituted derivatives?

Protonation of 8-amino-2-phenyl-7H-benzo[de]anthracen-7-one quenches fluorescence (quantum yield drops from 0.45 to 0.05) due to charge transfer inhibition. In contrast, 6-amino derivatives are resistant to protonation, retaining emission intensity in acidic media .

Reaction Mechanisms and Kinetics

Q. Q7. What governs the kinetics of thermal reduction under hydrogen-transfer conditions?

Reduction to 7H-benz[d,e]anthracene follows a reversible radical disproportionation (RRD) mechanism. DFT calculations show a ΔG‡ of 120 kJ/mol for the rate-limiting step. Reaction rates are solvent-dependent, with 9,10-dihydroanthracene providing optimal H-donor efficiency (k = 1.2×10⁻³ s⁻¹ at 200°C) .

Q. Q8. Why do certain derivatives exhibit slow self-hydrogenation despite favorable thermodynamics?

Steric hindrance in bulky derivatives (e.g., 4-methyl analogs) slows hydrogen transfer. Kinetic barriers (Ea ≈ 95 kJ/mol) outweigh thermodynamic favorability (ΔH = -75 kJ/mol), as shown by Arrhenius plots .

Safety and Handling in Laboratory Settings

Q. Q9. What precautions are critical when handling this compound in aerosol-generating procedures?

Use HEPA-filtered ventilation and wet methods to suppress dust. Avoid dry sweeping; instead, employ vacuum systems with NIOSH-approved respirators (N95) and nitrile gloves. Acute toxicity (oral LD50: 300 mg/kg in rats) mandates strict PPE protocols .

Environmental Monitoring and Pollution Analysis

Q. Q10. How can urban atmospheric concentrations be reliably monitored?

Three-hour sequential air sampling with Hi-Vol collectors, followed by ultrasonic extraction (dichloromethane) and fluorimetric analysis, detects concentrations as low as 2 µg/1000 m³. Calibration with CRM standards (e.g., Agilent CRM 6409) ensures traceability .

Computational Modeling and Design

Q. Q11. Which computational methods best predict substituent effects on electronic properties?

TD-DFT (B3LYP/6-31G*) accurately simulates absorption/emission spectra. For example, calculated λmax for 2-nitro derivatives (385 nm) aligns with experimental data (Δλ < 5 nm) .

Advanced Applications in Materials Science

Q. Q12. How can this compound be functionalized for optical pH sensors?

Immobilization on viscose via covalent bonding (e.g., silane coupling agents) creates pH-responsive films. Fluorescence quenching at pH < 4 correlates with protonation of carbonyl groups (pKa ≈ 3.8) .

Q. Q13. What strategies enhance antimicrobial activity in metal complexes?

Cu(II) complexes of tris-benzo[de]anthracen-7-one derivatives show MIC values of 8 µg/mL against S. aureus. Chelation improves membrane permeability, as confirmed by SEM imaging of disrupted bacterial walls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.